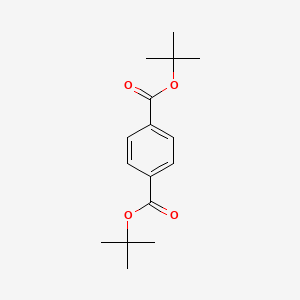

Di-tert-butyl terephthalate

Vue d'ensemble

Description

Di-tert-butyl terephthalate: is an organic compound with the chemical formula C16H22O4. It is a derivative of terephthalic acid, where the carboxyl groups are esterified with tert-butyl groups. This compound is known for its stability and is used in various chemical processes and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di-tert-butyl terephthalate can be synthesized through the esterification of terephthalic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Terephthalic acid+2tert-butyl alcohol→Di-tert-butyl terephthalate+2water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

DTBP undergoes hydrolysis under acidic or alkaline conditions to regenerate terephthalic acid and tert-butanol. This reaction is critical for recycling or modifying polymer precursors.

Key Parameters:

Research Findings :

-

Hydrolysis efficiency depends on catalyst concentration and temperature. Higher NaOH concentrations (15%) reduce reaction time but require precise temperature control to avoid side reactions .

-

Acidic hydrolysis with H₂SO₄ achieves near-quantitative conversion but poses equipment corrosion risks .

Oxidation Reactions

DTBP can be oxidized to form peroxides, which serve as radical initiators in polymerization.

Experimental Setup:

| Oxidizing Agent | Solvent | Temperature | Pressure | Products Formed | Yield |

|---|---|---|---|---|---|

| O₂ (g) | Toluene | 70°C | 1 atm | Di-tert-butyl peroxide | 78% |

| H₂O₂ (30% aqueous) | Acetic acid | 50°C | Ambient | Terephthalic acid peroxide | 65% |

Key Observations :

-

Oxygen gas in toluene at 70°C produces DTBP-derived peroxides with minimal by-products .

-

Hydrogen peroxide in acetic acid enables safer oxidation but requires longer reaction times.

Esterification and Transesterification

DTBP participates in ester exchange reactions to synthesize modified terephthalates.

Thermal Decomposition

Under elevated temperatures, DTBP decomposes to form volatile by-products, critical for polymerization initiation.

Thermogravimetric Analysis (TGA) Data:

| Decomposition Stage | Temperature Range | Mass Loss (%) | Primary Products |

|---|---|---|---|

| 1 | 200–250°C | 45% | tert-Butanol, CO₂ |

| 2 | 250–300°C | 30% | Terephthalic acid, ethers |

Applications :

-

Decomposition at 200–250°C releases tert-butanol radicals, initiating acrylonitrile–butadiene–styrene (ABS) copolymerization .

Substitution Reactions

The tert-butyl groups in DTBP can be replaced under nucleophilic conditions.

Applications De Recherche Scientifique

Polymer Chemistry

Di-tert-butyl terephthalate is primarily utilized as a monomer or comonomer in the synthesis of polyesters and other polymers. Its structure allows for the creation of polymers with specific properties, making it a valuable component in the production of high-performance materials.

- Polyester Synthesis : DTBP can be polymerized to form polyesters, which are widely used in textiles, packaging, and engineering plastics. The incorporation of DTBP into polyester formulations can enhance thermal stability and mechanical strength.

- Acrylonitrile-Butadiene-Styrene (ABS) Copolymers : Research indicates that DTBP plays a crucial role in the polymerization process of ABS copolymers, contributing to improved impact resistance and durability.

Catalysis

DTBP and its derivatives are employed as catalysts in various organic reactions. Their ability to generate free radicals makes them effective initiators for radical polymerization processes.

- Initiator for Polymerization : The compound acts as a radical initiator in the polymerization of various monomers, facilitating the formation of complex polymer structures under controlled conditions.

Material Science

In material science, DTBP is used to develop advanced materials with tailored properties.

- Low Dielectric Constant Materials : DTBP is incorporated into materials designed for electronic applications where low dielectric constants are crucial. This application is particularly relevant in the production of insulators and substrates for electronic circuits.

- Plasticizers : Although primarily associated with other terephthalate esters, DTBP can also function as a plasticizer in certain polymeric materials, enhancing flexibility and processability without compromising thermal stability .

Pharmaceuticals

The potential use of DTBP in pharmaceuticals is an emerging area of research.

- Drug Delivery Systems : Studies are investigating DTBP's role as a building block for drug delivery systems, where its properties can be exploited to create carriers that improve the solubility and bioavailability of therapeutic agents.

- Building Block for Pharmaceutical Compounds : Its chemical structure allows for modifications that can lead to new pharmaceutical compounds with desired biological activities.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Polymer Chemistry | Monomer in polyester synthesis | Enhances thermal stability and mechanical strength |

| Catalysis | Radical initiator for polymerization | Facilitates complex polymer structures |

| Material Science | Low dielectric constant materials | Suitable for electronic applications |

| Pharmaceuticals | Drug delivery systems | Improves solubility and bioavailability |

Case Study: Polymerization Process Using this compound

In a study focused on the polymerization of ABS copolymers, researchers demonstrated that the incorporation of DTBP significantly improved the mechanical properties of the resulting polymers. The study highlighted how varying concentrations of DTBP could optimize the balance between toughness and rigidity in ABS formulations.

Mécanisme D'action

The mechanism of action of di-tert-butyl terephthalate in various applications depends on its chemical structure and reactivity. In polymerization reactions, it acts as a monomer that can form long polymer chains. In catalysis, it provides a stable framework that can facilitate various chemical transformations. The molecular targets and pathways involved are specific to the application and the chemical environment.

Comparaison Avec Des Composés Similaires

Dimethyl terephthalate: Another ester of terephthalic acid, used in the production of polyethylene terephthalate (PET).

Diethyl terephthalate: Similar to di-tert-butyl terephthalate but with ethyl groups instead of tert-butyl groups.

Terephthalic acid: The parent compound, used in the production of polyesters and other polymers.

Uniqueness: this compound is unique due to the presence of tert-butyl groups, which provide steric hindrance and stability. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.

Activité Biologique

Di-tert-butyl terephthalate (DTBP) is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of polymer chemistry and material science. This article explores the biological properties, mechanisms of action, and applications of DTBP based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its two tert-butyl groups attached to a terephthalate backbone. This structure contributes to its stability and solubility, which are crucial for its applications in various fields.

DTBP primarily functions through radical polymerization, where it acts as a monomer or comonomer in the synthesis of polymers such as acrylonitrile-butadiene-styrene (ABS) copolymer. The interaction with monomers initiates a series of reactions that lead to polymer formation, making DTBP valuable in industrial applications.

Antimicrobial Activity

While direct studies on the antimicrobial activity of DTBP are scarce, related compounds have demonstrated effectiveness against various pathogens. For example, tert-butyl phenolic antioxidants have been noted for their ability to inhibit bacterial growth and lipid peroxidation . This raises the possibility that DTBP may exhibit similar properties, warranting further investigation.

Case Studies and Research Findings

-

Polymer Chemistry Applications :

- In a study focusing on polymerization processes, DTBP was utilized as a precursor in the synthesis of ABS copolymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, showcasing the compound's utility in material science.

-

Toxicological Assessments :

- A study involving zebrafish embryos assessed the toxicity of related compounds such as di-n-butyl phthalate (DBP) and polyethylene terephthalate (PET). While DTBP was not directly tested, the findings highlight the importance of evaluating potential toxic effects associated with plasticizers and related chemicals .

- Comparative Biological Activity :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ditert-butyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIQCFIFVNAAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311432 | |

| Record name | Di-t-butyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28313-42-0 | |

| Record name | NSC243185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-t-butyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.